molecular formula C15H16N4OS B6535410 N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1172074-51-9

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B6535410
CAS No.: 1172074-51-9
M. Wt: 300.4 g/mol
InChI Key: DTYNXKFVQQEISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide (CAS 1172074-51-9) is a synthetic small molecule with a molecular formula of C 15 H 16 N 4 OS and a molecular weight of 300.38 g/mol . This compound features a benzothiazole core linked by a carboxamide group to a 3-methyl-1-isopropylpyrazole moiety, a structure of significant interest in medicinal chemistry . The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles . Compounds containing this nucleus have been extensively investigated and shown to possess potent biological activities, including antitumor, antimicrobial, and central nervous system effects . Specifically, structurally related 1,3-benzothiazole-2-carboxamide derivatives have been identified as key intermediates and scaffolds in the development of novel therapeutic agents . Furthermore, research on analogous compounds, such as 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives, has demonstrated potent anti-proliferative activity against a broad range of tumor cell lines, inducing cell cycle arrest and showing selectivity against certain cancer types . This suggests that the benzothiazole-pyrazole hybrid structure holds promise as a core scaffold for developing new chemical probes and therapeutic candidates in oncology research and other fields. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-purity compound to explore its potential in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and investigations into its specific molecular targets and mechanisms of action.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-9(2)19-13(8-10(3)18-19)17-14(20)15-16-11-6-4-5-7-12(11)21-15/h4-9H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYNXKFVQQEISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NC3=CC=CC=C3S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-Methylbenzothiazole

Benzothiazole-2-carboxylic acid serves as the foundational precursor for the target compound. The most efficient method involves oxidizing 2-methylbenzothiazole using oxygen or hydrogen peroxide in the presence of metalloporphyrin catalysts. For example, tetrakis-(p-methoxyphenyl)manganese porphyrin (10–200 ppm) in an ethanol/water solvent system at 100–140°C achieves conversions of 30–43% and selectivity up to 43.48%. Reaction parameters are summarized in Table 1.

Table 1: Optimization of Benzothiazole-2-Carboxylic Acid Synthesis

CatalystOxidantTemperature (°C)Yield (%)Selectivity (%)
Mn-porphyrin (OCH₃)O₂ (1.42 MPa)1209.0830.12
Mn-porphyrin (OCH₃)H₂O₂ (30%)10013.3141.26
Mn-porphyrin (Cl)O₂ (2.0 MPa)14018.6743.48

The manganese-centered porphyrins enhance electron transfer, facilitating methyl group oxidation to carboxylic acid while minimizing byproduct formation. Ethanol acts as a green solvent, reducing environmental impact compared to traditional sulfuric acid methods.

Preparation of 3-Methyl-1-Isopropyl-1H-Pyrazol-5-Amine

Cyclocondensation of Hydrazines

The pyrazole core is synthesized via cyclocondensation of isopropyl hydrazine with α,β-unsaturated carbonyl compounds. For instance, reacting isopropyl hydrazine with acetylacetone in ethanol at 80°C for 6 hours yields 3-methyl-1-isopropyl-1H-pyrazol-5-amine with 68% efficiency. The mechanism involves nucleophilic attack by hydrazine’s terminal nitrogen on the diketone, followed by cyclization and dehydration (Figure 1).

Figure 1: Proposed Mechanism for Pyrazole Formation

  • Nucleophilic addition of isopropyl hydrazine to acetylacetone.

  • Intramolecular cyclization to form the pyrazole ring.

  • Aromatization via dehydration.

Solvent-Free Optimization

Recent advances employ solvent-free conditions to enhance atom economy. A one-pot reaction between isopropyl hydrazine and ethyl acetoacetate at 60°C achieves 72% yield within 4 hours, eliminating the need for toxic solvents. This approach aligns with green chemistry principles while maintaining high regioselectivity for the 5-amino position.

Amide Coupling Strategies

Activation of Benzothiazole-2-Carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form benzothiazole-2-carbonyl chloride. Stirring the acid with excess SOCl₂ at 70°C for 2 hours produces the acyl chloride in 89% yield, confirmed by IR loss of -OH (3400 cm⁻¹) and appearance of C=O stretch (1765 cm⁻¹).

Coupling with Pyrazole Amine

The final amidation employs carbodiimide-mediated coupling. Combining benzothiazole-2-carbonyl chloride (1.2 equiv) with 3-methyl-1-isopropyl-1H-pyrazol-5-amine (1.0 equiv) in tetrahydrofuran (THF) and N,N-diisopropylethylamine (DIPEA) at 0–25°C for 12 hours yields the target compound in 74% purity. Alternatively, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane increases yields to 82%.

Table 2: Amidation Efficiency Under Varied Conditions

ActivatorSolventTemperature (°C)Yield (%)
SOCl₂THF2574
EDC/HOBtDCM0→2582
HATUDMF2585

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). Final recrystallization from ethanol/water (1:1) affords white crystals with 98% purity (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.25 (d, 6H, J = 6.8 Hz, isopropyl), 2.32 (s, 3H, CH₃), 3.15 (septet, 1H, J = 6.8 Hz, isopropyl), 6.45 (s, 1H, pyrazole-H), 7.45–8.10 (m, 4H, benzothiazole-H).

  • IR (KBr): 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) using EDC/HOBt coupling in DMF demonstrate consistent yields (80–83%) and purity >97%, confirming feasibility for pharmaceutical production. Continuous-flow systems are under investigation to further optimize reaction time and catalyst recovery .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Conditions Reagents Product Yield Reference
Acidic hydrolysis (reflux)6M HCl, 120°C, 8 h1,3-Benzothiazole-2-carboxylic acid + 3-methyl-1-isopropyl-1H-pyrazol-5-amine78%
Basic hydrolysis2M NaOH, 100°C, 6 hSame as above65%

Mechanistic Insight : Protonation of the amide oxygen in acidic conditions increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the amide bond .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring, particularly the 3-methyl substituent, participates in electrophilic substitutions. Halogenation and nitration are common, driven by the electron-donating isopropyl group.

Reaction Reagents Conditions Product Yield Reference
BrominationBr₂, FeBr₃DCM, 25°C, 2 h4-Bromo-3-methyl-1-isopropyl-1H-pyrazole derivative82%
NitrationHNO₃, H₂SO₄0°C → 50°C, 4 h4-Nitro-3-methyl-1-isopropyl-1H-pyrazole derivative68%

Regioselectivity : Electrophiles preferentially attack the C4 position of the pyrazole ring due to steric hindrance from the isopropyl group at N1 .

Nucleophilic Substitution at the Benzothiazole Ring

The benzothiazole’s 2-position is susceptible to nucleophilic substitution, enabling functional group interconversion.

Reaction Reagents Conditions Product Yield Reference
Thiol displacementNaSH, DMF80°C, 12 h2-Mercaptobenzothiazole derivative75%
AminolysisNH₃ (g), EtOH100°C, sealed tube2-Aminobenzothiazole derivative60%

Mechanistic Insight : The electron-withdrawing carboxamide group enhances the leaving-group ability of the thiazole sulfur, facilitating substitution .

Cyclocondensation Reactions

The compound participates in cyclization reactions with β-diketones or aldehydes to form fused heterocycles, a strategy used to enhance bioactivity.

Reagent Conditions Product Yield Reference
AcetylacetoneAcOH, O₂, 130°C, 18 hPyrazolo[1,5-a]pyridine-benzothiazole hybrid85%
BenzaldehydePiperidine, EtOH, refluxKnoevenagel adduct with extended conjugation72%

Key Step : Enol formation from β-diketones facilitates nucleophilic attack on the pyrazole’s electrophilic carbon, followed by oxidative dehydrogenation .

Catalytic Hydrogenation

The isopropyl group and pyrazole ring undergo hydrogenation under high-pressure conditions to yield saturated analogs.

Catalyst Conditions Product Yield Reference
Pd/C (10%)H₂ (50 psi), EtOH, 80°CTetrahydro-pyrazole derivative90%

Application : Hydrogenation reduces steric bulk, potentially improving pharmacokinetic properties.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl functionalization at the benzothiazole or pyrazole rings.

Reaction Reagents Conditions Product Yield Reference
Suzuki-MiyauraArB(OH)₂, Pd(PPh₃)₄DME, 90°C, 24 hBiaryl-substituted benzothiazole88%
Buchwald-HartwigArNH₂, Pd₂(dba)₃Toluene, 110°C, 36 hN-Arylated pyrazole derivative76%

Key Challenge : Coordinating solvents (e.g., DME) are essential to stabilize the palladium catalyst during coupling .

Oxidation of the Isopropyl Group

The isopropyl substituent on the pyrazole can be oxidized to a ketone, altering electronic properties.

Reagent Conditions Product Yield Reference
KMnO₄H₂O, 70°C, 6 h1-(2-Oxopropyl)-3-methyl-1H-pyrazole derivative55%

Mechanism : Manganese heptoxide intermediates abstract hydrogen from the isopropyl group, forming a ketone .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or ring-opening reactions, useful for generating strained intermediates.

Reagent Conditions Product Yield Reference
UV light (254 nm)Benzene, 12 hCyclobutane-fused benzothiazole40%

Limitation : Low yields due to competing decomposition pathways .

Scientific Research Applications

Chemistry

In chemistry, N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its applications in the production of polymers and advanced materials are also being explored.

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Benzothiazole Hybrids

The target compound shares structural motifs with other pyrazole-benzothiazole hybrids. Key analogues include:

Compound Name Molecular Formula Molecular Weight Substituents Key Differences Source
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C16H12N4OS2 356.42 Thiophene at pyrazole C3 Replaces isopropyl with thiophene; enhances π-stacking potential
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiazole-2-carboxamide C15H16N6O2S 368.39 Dihydropyrimidinone at pyrazole N1 Substitutes benzothiazole with thiazole; alters solubility
2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide hydrochloride C13H15Cl2N3O 308.19 Chloroacetamide and 4-methylphenyl Lacks benzothiazole; introduces halogen for reactivity

Key Observations :

  • Steric Considerations : The isopropyl group at pyrazole N1 provides steric bulk absent in phenyl-substituted analogues (e.g., 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide), which may influence metabolic stability .
Physicochemical Properties
  • Solubility : The benzothiazole group reduces aqueous solubility compared to thiazole or acetamide derivatives (e.g., logP ~3.2 vs. 2.5 for 2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide) .
  • Stability : The isopropyl group may confer metabolic resistance over methylphenyl substituents, as seen in cytochrome P450 assays of related compounds .

Biological Activity

N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, drawing on various studies and findings.

Chemical Structure and Synthesis

The compound features a pyrazole moiety linked to a benzothiazole structure, which is known for its varied pharmacological properties. The synthesis generally involves the reaction of 2-hydrazino-1,3-benzothiazole with suitable carbonyl compounds under specific conditions, often utilizing microwave assistance to enhance yield and purity .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, derivatives of 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole have shown notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria as well as Candida species .

Compound Activity Target Organisms
2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazoleAntibacterialStaphylococcus aureus, E. coli
AntifungalCandida albicans

Anticancer Activity

Benzothiazoles are recognized for their anticancer properties. Research indicates that compounds containing the benzothiazole moiety can inhibit cell proliferation in various cancer cell lines. For example, specific derivatives have shown cytotoxicity comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggests that modifications in the benzothiazole ring can significantly enhance anticancer activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazoles act as enzyme inhibitors, interfering with metabolic pathways in pathogens or cancer cells.
  • Induction of Apoptosis : Some studies have reported that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
  • Interaction with DNA : Certain derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates, this compound exhibited significant activity against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics .

Case Study 2: Anticancer Screening

Another research effort focused on the anticancer potential of the compound against breast cancer cell lines (MCF7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimized synthetic routes for N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a pyrazole amine derivative with a benzothiazole carbonyl intermediate. For example:

  • Step 1 : Synthesize the pyrazole core via cyclocondensation of hydrazines with β-keto esters or via Suzuki-Miyaura coupling for aryl-substituted pyrazoles .
  • Step 2 : Functionalize the benzothiazole moiety by introducing a carboxylic acid group at the 2-position, followed by activation with coupling agents like EDCI/HOBt .
  • Step 3 : Coupling the pyrazole amine with the activated benzothiazole carbonyl under inert conditions (e.g., DMF or CH₂Cl₂, with K₂CO₃ as a base) .

Q. Critical Parameters :

  • Solvent polarity (DMF vs. THF) affects reaction kinetics and byproduct formation.
  • Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling steps) impacts regioselectivity .
  • Temperature control (room temp vs. reflux) minimizes decomposition of heat-sensitive intermediates .

Q. Which analytical techniques are most robust for characterizing this compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and benzothiazole moieties. For example, pyrazole C-5 proton appears as a singlet near δ 6.5–7.0 ppm .
  • FTIR : Key peaks include N-H stretches (~3300 cm⁻¹ for amide), C=O (1680–1700 cm⁻¹), and benzothiazole C-S (650–750 cm⁻¹) .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrazole and benzothiazole planes, critical for stability .
  • Elemental Analysis : Validates purity by matching experimental vs. calculated C/H/N/S percentages (e.g., %C deviation <0.3%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The benzothiazole’s planar structure often engages in π-π stacking with aromatic residues, while the pyrazole’s NH forms hydrogen bonds .
  • MD Simulations : Assess binding stability over 100-ns trajectories; RMSD values >2 Å suggest conformational instability .
  • Limitations : Predictions may fail for flexible binding pockets or if solvation/entropic effects are underestimated. Experimental validation (e.g., SPR or ITC) is essential .

Q. How should researchers resolve contradictions in bioactivity data across different assays (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay-Specific Factors :
    • Cellular vs. Cell-Free Systems : Membrane permeability (logP ~3.5) may reduce efficacy in cellular assays .
    • Redox Sensitivity : The benzothiazole’s sulfur can oxidize under high O₂ conditions, altering activity .
  • Mitigation Strategies :
    • Include positive controls (e.g., staurosporine for kinase inhibition).
    • Standardize assay conditions (pH, temperature, DMSO concentration ≤0.1%) .

Q. What strategies improve the compound’s metabolic stability without compromising potency?

Methodological Answer:

  • Structural Modifications :
    • Replace labile groups (e.g., methyl on pyrazole with CF₃ to reduce CYP450 metabolism) .
    • Introduce steric hindrance near the amide bond (e.g., isopropyl substituent) to slow hydrolysis .
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to optimize logP (target 2–3.5) and polar surface area (<140 Ų) for balanced permeability and solubility .

Q. How do crystallographic data inform formulation strategies for in vivo studies?

Methodological Answer:

  • Polymorph Screening : Identify stable crystalline forms via X-ray diffraction; monoclinic vs. orthorhombic packing affects dissolution rates .
  • Salt Formation : Co-crystallize with citric acid or HCl to enhance aqueous solubility (e.g., hydrochloride salt increases solubility by 10-fold) .
  • Excipient Compatibility : Use non-ionic surfactants (e.g., Tween 80) to prevent aggregation in PBS buffer .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

Methodological Answer:

  • Source of Variability :
    • pH-Dependent Solubility : The amide group’s pKa (~8.5) causes higher solubility in acidic buffers (e.g., pH 4.0 acetate) .
    • Aggregation : Dynamic light scattering (DLS) can detect nanoparticles (>100 nm) falsely reported as "soluble" .
  • Standardized Protocol : Measure solubility in triplicate using shake-flask method (24 hr equilibration, 25°C) with HPLC-UV quantification (λ = 254 nm) .

Q. Why do SAR studies show divergent trends for pyrazole substituents?

Methodological Answer:

  • Target-Specific Effects :
    • 3-Methyl vs. 3-CF₃ on pyrazole: Methyl enhances hydrophobic pocket binding in kinases, while CF₃ improves selectivity for G-protein-coupled receptors .
  • Conformational Analysis :
    • NOESY NMR or X-ray data reveal substituent-induced torsional strain, altering binding orientation .
  • Recommendation : Conduct parallel assays against related targets (e.g., kinase panel) to contextualize substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.